5-(Bromomethyl)-2-fluorobenzaldehyde
Overview
Description
5-(Bromomethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzaldehyde ring
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 5-(Bromomethyl)-2-fluorobenzaldehyde can act as an electrophile . The reaction involves the oxidative addition of the bromomethyl group to a palladium catalyst, followed by transmetalation with a boron reagent . The resulting organopalladium complex then undergoes reductive elimination to form the new carbon–carbon bond .
Biochemical Pathways
Bromomethyl compounds have been used in the synthesis of various heterocycles , which can interact with numerous biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
The bromomethyl group can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .
Result of Action
Bromomethyl compounds can potentially alkylate dna bases , which could lead to DNA crosslinking and intercalation . This could result in significant changes in cellular function, potentially leading to cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the nature of the boron reagent . Additionally, the stability of bromomethyl compounds can be influenced by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-fluorobenzaldehyde typically involves the bromomethylation of 2-fluorobenzaldehyde. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. The reaction is carried out under reflux conditions, which facilitates the formation of the bromomethyl group on the benzaldehyde ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 5-(Bromomethyl)-2-fluorobenzoic acid.
Reduction: Formation of 5-(Bromomethyl)-2-fluorobenzyl alcohol.
Scientific Research Applications
5-(Bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It serves as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in the development of fluorescent probes and imaging agents for biological research.
Industrial Applications: It is employed in the production of specialty chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-fluorobenzaldehyde
- 5-(Iodomethyl)-2-fluorobenzaldehyde
- 5-(Hydroxymethyl)-2-fluorobenzaldehyde
Comparison
Compared to its analogs, 5-(Bromomethyl)-2-fluorobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and electron-withdrawing properties, further influencing its chemical behavior.
Properties
IUPAC Name |
5-(bromomethyl)-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUUCDJSGLSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278340 | |
Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820717-85-8 | |
Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-(bromomethyl)-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.